molecular formula C26H31NO2 B7497190 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide

2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide

Número de catálogo B7497190
Peso molecular: 389.5 g/mol
Clave InChI: DYMJFXXSSDSATL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide, also known as TD-106, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of acetylcholinesterase inhibitors, which are compounds that can prevent the breakdown of the neurotransmitter acetylcholine in the brain.

Mecanismo De Acción

2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease. In one study, 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide was found to improve memory and learning in mice with induced Alzheimer's disease (Li et al., 2018). 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in Alzheimer's disease (Li et al., 2018).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide is that it has been shown to be effective in animal models of Alzheimer's disease. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide. One direction is to conduct human clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease. Additionally, further research could be conducted to investigate the mechanism of action of 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide and to optimize its chemical structure for improved therapeutic effects.
In conclusion, 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide is a compound that has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It inhibits the activity of acetylcholinesterase, which can improve cognitive function. While it has shown promise in animal models, further research is needed to determine its safety and efficacy in humans and to investigate its potential applications in other neurodegenerative disorders.

Métodos De Síntesis

2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide can be synthesized using a multistep process that involves the reaction of tricyclo[3.3.1.1~3,7~]dec-1-amine with 2-bromo-2,2-diphenylacetic acid followed by a series of chemical transformations. This synthesis method has been described in detail in a research article by Li et al. (2018).

Aplicaciones Científicas De Investigación

2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease, which is a neurodegenerative disorder characterized by the progressive loss of cognitive function. Acetylcholinesterase inhibitors like 2-hydroxy-2,2-diphenyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]acetamide can improve cognitive function by increasing the levels of acetylcholine in the brain.

Propiedades

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-18(25-15-19-12-20(16-25)14-21(13-19)17-25)27-24(28)26(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-11,18-21,29H,12-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMJFXXSSDSATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.